1-(3-Fluoro-4-methoxyphenyl)butane-1,3-dione
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Overview
Description
1-(3-Fluoro-4-methoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C11H11FO3 It is a derivative of butane-1,3-dione, where one of the phenyl groups is substituted with a fluoro and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)butane-1,3-dione typically involves the condensation of 3-fluoro-4-methoxybenzaldehyde with acetylacetone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the enolate formation from acetylacetone. The reaction mixture is then heated under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methoxyphenyl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
- 1-(4-Methoxyphenyl)butane-1,3-dione
- 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
Uniqueness
1-(3-Fluoro-4-methoxyphenyl)butane-1,3-dione is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination of functional groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H11FO3 |
---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C11H11FO3/c1-7(13)5-10(14)8-3-4-11(15-2)9(12)6-8/h3-4,6H,5H2,1-2H3 |
InChI Key |
HJUOGLSAGGSPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=C(C=C1)OC)F |
Origin of Product |
United States |
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